molecular formula C17H15ClN2O3 B2724154 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034491-98-8

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2724154
CAS No.: 2034491-98-8
M. Wt: 330.77
InChI Key: JSPNAYFRYNMKRX-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that features a unique combination of bifuran and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with a bifuran derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran oxides, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets. The bifuran and chlorobenzyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)urea: A simpler analog with similar structural features.

    N-(2-Chlorobenzyl)-N’-(4-chlorophenyl)urea: Another related compound with potential biological activities.

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of both bifuran and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPNAYFRYNMKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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